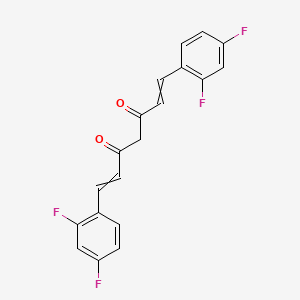
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound characterized by the presence of two difluorophenyl groups attached to a hepta-diene-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione typically involves the condensation of 2,4-difluorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production output .
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include diketones, alcohol derivatives, and halogenated or nitrated aromatic compounds .
Scientific Research Applications
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets. The compound can modulate cellular signaling pathways by binding to specific proteins and enzymes, thereby influencing biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
Bisdemethoxycurcumin: A derivative of curcumin with similar biological activities.
Demethoxycurcumin: Another curcumin derivative with potential therapeutic applications.
Uniqueness
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of difluorophenyl groups, which enhance its chemical stability and biological activity compared to its analogs. The fluorine atoms increase the compound’s lipophilicity, improving its ability to interact with lipid membranes and proteins .
Properties
CAS No. |
666181-56-2 |
|---|---|
Molecular Formula |
C19H12F4O2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1,7-bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H12F4O2/c20-14-5-1-12(18(22)9-14)3-7-16(24)11-17(25)8-4-13-2-6-15(21)10-19(13)23/h1-10H,11H2 |
InChI Key |
BFNKZKDWARCTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)CC(=O)C=CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


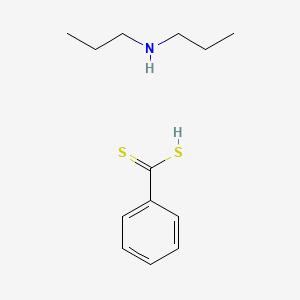
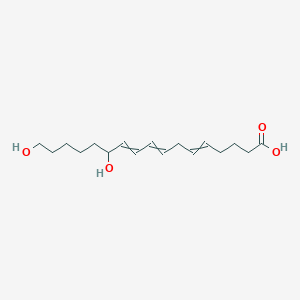
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
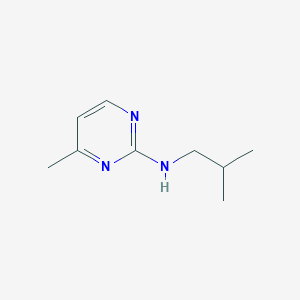
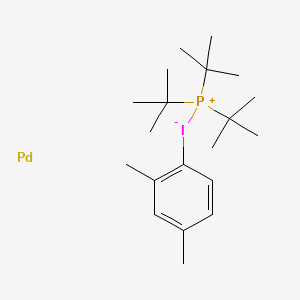
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
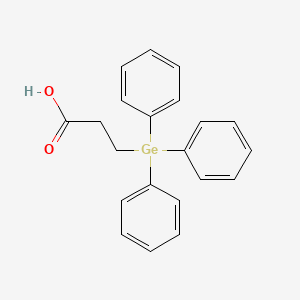

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
